molecular formula C10H12ClNO2 B166736 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone CAS No. 127354-36-3

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone

Cat. No. B166736
M. Wt: 213.66 g/mol
InChI Key: PPDSUFMSUJJKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone, also known as Ketorolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory effects. Ketorolac is used to treat moderate to severe pain, and it is often used as an alternative to opioids due to its lower risk of addiction and respiratory depression. Ketorolac is synthesized through a multistep process, and it has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone reduces the production of prostaglandins and thereby reduces inflammation and pain.

Biochemical And Physiological Effects

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and to increase the activity of antioxidant enzymes, such as superoxide dismutase. These effects suggest that 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone may have a protective effect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is also relatively safe, with a low risk of addiction and respiratory depression compared to opioids. However, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has some limitations for use in laboratory experiments. It has a short half-life, which may limit its effectiveness in some experimental models. Additionally, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. One area of research is the development of more selective COX inhibitors that could reduce the risk of gastrointestinal and renal side effects associated with NSAIDs. Another area of research is the development of novel formulations of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone that could improve its pharmacokinetic properties and increase its effectiveness in treating pain and inflammation. Additionally, further research is needed to understand the long-term effects of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone on inflammation and oxidative stress, as well as its potential role in the treatment of chronic pain conditions.

Synthesis Methods

The synthesis of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone involves several steps, including the condensation of 4-(dimethylamino) phenol with chloroacetyl chloride to form 2-chloro-1-[4-(dimethylamino)phenyl]ethanone. This intermediate is then reacted with sodium hydroxide and 2-hydroxybenzyl alcohol to form the final product, 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. The synthesis of 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.

Scientific Research Applications

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to be effective in treating moderate to severe pain, including postoperative pain, dental pain, and musculoskeletal pain. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone is often used in combination with opioids to reduce the dose of opioids required and to minimize the risk of opioid-related side effects. 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone has also been studied for its anti-inflammatory effects, and it has been shown to be effective in reducing inflammation in animal models of arthritis and other inflammatory conditions.

properties

CAS RN

127354-36-3

Product Name

2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C10H12ClNO2/c1-12(2)7-3-4-8(9(13)5-7)10(14)6-11/h3-5,13H,6H2,1-2H3

InChI Key

PPDSUFMSUJJKDW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)C(=O)CCl)O

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)CCl)O

synonyms

Ethanone, 2-chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]- (9CI)

Origin of Product

United States

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